Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-
CAS No.: 67210-69-9
Cat. No.: VC16114399
Molecular Formula: C20H13NO3
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67210-69-9 |
|---|---|
| Molecular Formula | C20H13NO3 |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | 7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one |
| Standard InChI | InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H |
| Standard InChI Key | USXABZNQZQPEAX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is formally identified by the IUPAC name 7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one and possesses the molecular formula C20H13NO3 . Its molecular weight is 315.3 g/mol, and its structure consists of a coumarin core (a benzopyrone system) with three distinct substituents:
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A hydroxyl group (-OH) at the 7-position,
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A phenyl group (-C6H5) at the 4-position,
The compound’s canonical SMILES representation is C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4, reflecting its fused aromatic rings and substituent orientations.
Table 1: Key Molecular Descriptors
Structural and Electronic Characteristics
The coumarin scaffold’s planar structure facilitates π-π stacking interactions, while the hydroxyl group enhances solubility and hydrogen-bonding capabilities . The phenyl and pyridyl groups introduce steric bulk and electronic heterogeneity, potentially modulating binding affinities to enzymes or receptors. Computational studies predict moderate hydrophobicity (LogP ≈ 2.8) due to the aromatic substituents, suggesting balanced membrane permeability.
Synthesis and Chemical Modifications
General Synthetic Strategies
While no explicit synthesis protocol for Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is documented, analogous coumarin derivatives are typically synthesized via:
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Knoevenagel Condensation: Between salicylaldehyde derivatives and active methylene compounds (e.g., diethyl malonate) .
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Pechmann Reaction: Acid-catalyzed condensation of phenols with β-ketoesters .
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Multi-Component Reactions (MCRs): As demonstrated in reactions involving 7-hydroxycoumarins, acetylenedicarboxylates, and aldehydes .
For this compound, a plausible route involves reacting 7-hydroxy-4-phenylcoumarin with a pyridine-3-carbaldehyde derivative under basic conditions (e.g., NEt3), followed by purification via column chromatography .
Table 2: Hypothetical Synthesis Conditions
| Reactant A | Reactant B | Catalyst/Solvent | Temperature/Time | Yield (Hypothetical) |
|---|---|---|---|---|
| 7-Hydroxy-4-phenylcoumarin | Pyridine-3-carbaldehyde | NEt3/THF | 25°C, 24 h | 60–75% |
Post-Synthetic Modifications
The hydroxyl group at C7 permits further functionalization, such as:
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